2-Methyl-4-nitrobenzenesulfonyl chloride
Overview
Description
2-Methyl-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Similar compounds such as 4-nitrobenzenesulfonyl chloride have been used in the synthesis of various organic compounds , suggesting that the compound might interact with a wide range of organic molecules.
Mode of Action
It’s known that sulfonyl chlorides, in general, are reactive towards nucleophiles due to the good leaving group (cl-) attached to the sulfonyl group . This allows them to participate in substitution reactions, where the chloride ion is replaced by a nucleophile .
Biochemical Pathways
Given its reactivity, it can be inferred that it might be involved in various biochemical reactions, particularly those involving nucleophilic substitution .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-nitrobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, the presence of other reactive species, and temperature . Moreover, it’s known to be moisture-sensitive , suggesting that its stability and reactivity could be compromised in humid conditions.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of sulfonamide bonds. The compound’s ability to act as a sulfonating agent makes it valuable in the synthesis of various biochemical compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways . These effects are crucial for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and the modulation of biochemical pathways. The compound’s ability to form stable sulfonamide bonds is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for its effective use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining safe and effective dosages for research purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these interactions is important for elucidating the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-nitrobenzenesulfonyl chloride can be synthesized through the sulfonation of 2-methyl-4-nitrotoluene. The process involves the chlorosulfonation of the aromatic ring, where chlorosulfonic acid (ClSO3H) is used as the sulfonating agent. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which makes the aromatic ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols react with the sulfonyl chloride group under mild conditions to form sulfonamide or sulfonate products.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aminobenzenesulfonyl Chloride: Formed by the reduction of the nitro group.
Scientific Research Applications
2-Methyl-4-nitrobenzenesulfonyl chloride is utilized in various scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those that require the sulfonamide functional group.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: Similar in structure but lacks the methyl group at the second position.
4-Nitrobenzenesulfonyl Chloride: Similar in structure but lacks the methyl group at the second position.
2-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the nitro group at the fourth position.
Uniqueness
2-Methyl-4-nitrobenzenesulfonyl chloride is unique due to the presence of both the methyl and nitro groups on the aromatic ring. The methyl group provides steric hindrance, while the nitro group enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This combination of substituents makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-methyl-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREICNIHNBOUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175594 | |
Record name | 5-Nitrotoluene-2-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-90-1 | |
Record name | 2-Methyl-4-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21320-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitrotoluene-2-sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21320-90-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitrotoluene-2-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrotoluene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITROTOLUENE-2-SULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2FS3Q3W6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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